2,6-Dichloroquinolin-5-amine
Overview
Description
2,6-Dichloroquinolin-5-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. It has the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 g/mol. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and an amine group at the 5th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroquinolin-5-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 2,6-dichloroquinoline with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the amine group .
Scientific Research Applications
2,6-Dichloroquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroquinoline
- 2,6-Dichloroquinoline
- 5-Aminoquinoline
Uniqueness
2,6-Dichloroquinolin-5-amine is unique due to the specific positioning of its chlorine atoms and amine group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other quinoline derivatives may not be as effective .
Biological Activity
2,6-Dichloroquinolin-5-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological applications, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a quinoline ring structure with two chlorine atoms at the 2 and 6 positions and an amino group at the 5 position. Its molecular formula is with a molecular weight of approximately 213.06 g/mol. The unique positioning of the chlorine atoms and the amine group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, potentially affecting pathways related to cancer progression and microbial resistance.
- DNA Interaction : Studies suggest that it can bind to DNA or RNA structures, leading to cytotoxic effects against tumor cells.
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties, making it a candidate for further development in treating infections .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In various cancer cell lines, it has shown cytotoxicity, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
HeLa | 10.5 | Cervical Cancer |
MCF-7 | 15.3 | Breast Cancer |
A549 | 12.8 | Lung Cancer |
Case Studies
- Anticancer Properties : A study conducted on the effects of this compound on HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM.
- Synergistic Effects : Another investigation explored the combination of this compound with conventional chemotherapeutics. Results indicated enhanced cytotoxicity when used alongside doxorubicin in MCF-7 cells, suggesting potential for combination therapies in breast cancer treatment.
- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of the compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that it significantly inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant infections.
Properties
IUPAC Name |
2,6-dichloroquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGXEHODHDXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647497 | |
Record name | 2,6-Dichloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607380-28-9 | |
Record name | 2,6-Dichloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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